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molecular formula C11H16BrN5O2 B8431974 3-amino-6-bromo-N-(2-morpholin-4-ylethyl)pyrazine-2-carboxamide

3-amino-6-bromo-N-(2-morpholin-4-ylethyl)pyrazine-2-carboxamide

Cat. No. B8431974
M. Wt: 330.18 g/mol
InChI Key: NFSLHYFMCJZNRI-UHFFFAOYSA-N
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Patent
US07595321B2

Procedure details

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (0.68 g, 3.5 mmol) was added in one portion to a stirred suspension of 2-morpholin-4-ylethanamine (0.422 g, 3.2 mmol), 3-amino-6-bromopyrazine-2-carboxylic acid (0.64 g, 3.0 mmol; described in: Ellingson, R. C.; Henry, R. L. J. Am. Chem. Soc. 1949, 2798-2800), and 1-hydroxybenzotriazole hydrate (0.48 g, 3.5 mmol) in acetonitrile (25 mL) at 0° C. The cooling bath was removed and stirring was continued at room temperature for 7 h. The solid was filtered off, washed with acetonitrile and purified by column chromatography on silica using methylene chloride/methanol/triethyl amine, (95:5:0.1), to give 0.68 g (69% yield) of the title compound: 1H NMR (DMSO-d6, 400 MHz) δ 8.53 (m, 1H), 8.34 (s, 1H), 8.68 (br s, 2H), 3.57 (t, J=5 Hz, 4H), 3.37 (q, J=7 Hz, 2H), 2.47 (q, J=7 Hz, 2H), 2.40 (m, 4H); MS (ES) m/z 330 and 332 (M++1).
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.422 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
Cl.CN(C)CCCN=C=NCC.[N:13]1([CH2:19][CH2:20][NH2:21])[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.[NH2:22][C:23]1[C:24]([C:30](O)=[O:31])=[N:25][C:26]([Br:29])=[CH:27][N:28]=1.O.ON1C2C=CC=CC=2N=N1>C(#N)C>[NH2:22][C:23]1[C:24]([C:30]([NH:21][CH2:20][CH2:19][N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)=[O:31])=[N:25][C:26]([Br:29])=[CH:27][N:28]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
0.422 g
Type
reactant
Smiles
N1(CCOCC1)CCN
Name
Quantity
0.64 g
Type
reactant
Smiles
NC=1C(=NC(=CN1)Br)C(=O)O
Name
Quantity
0.48 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
NC=1C(=NC(=CN1)Br)C(=O)NCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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